molecular formula C14H17F2NO3 B6646687 2-[[(3,5-Difluorobenzoyl)amino]methyl]-2-ethylbutanoic acid

2-[[(3,5-Difluorobenzoyl)amino]methyl]-2-ethylbutanoic acid

Katalognummer: B6646687
Molekulargewicht: 285.29 g/mol
InChI-Schlüssel: CTBZRYUYJSJQIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[[(3,5-Difluorobenzoyl)amino]methyl]-2-ethylbutanoic acid, also known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It was first synthesized in 1969 by the Upjohn Company and was approved by the FDA in 1978. Diflunisal has been shown to be effective in treating a variety of conditions, including arthritis, gout, and menstrual cramps.

Wirkmechanismus

2-[[(3,5-Difluorobenzoyl)amino]methyl]-2-ethylbutanoic acid works by inhibiting the production of prostaglandins, which are molecules that play a key role in the inflammatory response. By reducing the production of prostaglandins, this compound can help to reduce pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. This compound has also been shown to inhibit the activity of lipoxygenase enzymes, which are involved in the production of leukotrienes.

Vorteile Und Einschränkungen Für Laborexperimente

2-[[(3,5-Difluorobenzoyl)amino]methyl]-2-ethylbutanoic acid has a number of advantages and limitations for use in lab experiments. One advantage is that it is a well-established drug with a known mechanism of action. This makes it a useful tool for studying the inflammatory response and for testing the efficacy of other anti-inflammatory drugs. One limitation is that it can be difficult to obtain pure this compound for use in experiments, as it is often sold in combination with other drugs.

Zukünftige Richtungen

There are a number of potential future directions for research on 2-[[(3,5-Difluorobenzoyl)amino]methyl]-2-ethylbutanoic acid. One area of interest is its potential use in treating neurodegenerative disorders, such as Alzheimer's disease. Another area of interest is its potential use in combination with other drugs to enhance its anti-inflammatory effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for use in other therapeutic applications.

Synthesemethoden

The synthesis of 2-[[(3,5-Difluorobenzoyl)amino]methyl]-2-ethylbutanoic acid involves the condensation of 3,5-difluorobenzoic acid with glycine methyl ester to form the intermediate N-(3,5-difluorobenzoyl)glycine methyl ester. This intermediate is then hydrolyzed to form this compound.

Wissenschaftliche Forschungsanwendungen

2-[[(3,5-Difluorobenzoyl)amino]methyl]-2-ethylbutanoic acid has been extensively studied in scientific research for its potential therapeutic uses. It has been shown to be effective in treating various types of pain and inflammation, including osteoarthritis, rheumatoid arthritis, and acute gouty arthritis. This compound has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders.

Eigenschaften

IUPAC Name

2-[[(3,5-difluorobenzoyl)amino]methyl]-2-ethylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO3/c1-3-14(4-2,13(19)20)8-17-12(18)9-5-10(15)7-11(16)6-9/h5-7H,3-4,8H2,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBZRYUYJSJQIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CNC(=O)C1=CC(=CC(=C1)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.